molecular formula C16H12N2O2 B2783360 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile CAS No. 1326890-19-0

2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile

Numéro de catalogue B2783360
Numéro CAS: 1326890-19-0
Poids moléculaire: 264.284
Clé InChI: FRJPBSOHVIFLPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile, also known as BIBN4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches and other related disorders.

Mécanisme D'action

2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile acts as a competitive antagonist of the CGRP receptor, preventing CGRP from binding to its receptor and initiating downstream signaling pathways. By blocking the CGRP receptor, 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile effectively reduces the release of pro-inflammatory peptides and neurotransmitters, which are thought to contribute to the development of migraine headaches.
Biochemical and Physiological Effects:
2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile has been shown to effectively reduce the frequency and severity of migraine headaches in both animal models and human clinical trials. In addition, this compound has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is a highly selective antagonist of the CGRP receptor, which makes it an ideal tool for studying the role of CGRP in various physiological and pathological processes. However, the synthesis of this compound can be challenging, and its high potency may require careful dosing and handling to avoid potential toxicity.

Orientations Futures

There are several potential future directions for research on 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile and related compounds. One area of interest is the development of more potent and selective CGRP receptor antagonists, which could provide even greater therapeutic benefits for migraine headaches and other related disorders. In addition, further studies are needed to fully understand the mechanisms of action of 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile and its effects on various physiological processes. Finally, the potential applications of 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile in other disease states, such as cardiovascular disease and inflammation, warrant further investigation.

Méthodes De Synthèse

The synthesis of 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile involves a multi-step process that begins with the condensation of 2-amino-5-nitrobenzonitrile with 2-aminobenzoic acid to form 2-(2-carboxyphenylamino)-5-nitrobenzonitrile. This intermediate is then reduced to the corresponding amine, which is subsequently cyclized to form the benzoxazepine ring. The resulting compound is then further modified to introduce the nitrile group at the 2-position of the benzene ring.

Applications De Recherche Scientifique

2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches. CGRP is a neuropeptide that has been implicated in the pathophysiology of migraine headaches, and 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile has been shown to effectively block the CGRP receptor, thereby reducing the frequency and severity of migraine attacks.

Propriétés

IUPAC Name

2-(3-oxo-5H-1,4-benzoxazepin-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-9-12-5-1-3-7-14(12)18-10-13-6-2-4-8-15(13)20-11-16(18)19/h1-8H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJPBSOHVIFLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.